molecular formula C17H19N3O2S B14210914 7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol CAS No. 763897-60-5

7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol

Cat. No.: B14210914
CAS No.: 763897-60-5
M. Wt: 329.4 g/mol
InChI Key: DJDVLAQLBAQKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethyl, methoxy, methylamino, and pyridinylmethyl groups through various chemical reactions. Common reagents used in these steps include ethylating agents, methoxylating agents, and methylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can replace one functional group with another, leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of analogs with varying biological activities.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems to understand its effects.

    Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives with different substituents. Examples might be:

  • 2-Amino-6-methoxybenzothiazole
  • 2-(Methylamino)-6-ethylbenzothiazole
  • 4-(Pyridinylmethyl)-1,3-benzothiazole

Uniqueness

The uniqueness of “7-Ethyl-5-methoxy-2-(methylamino)-4-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.

Properties

CAS No.

763897-60-5

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

7-ethyl-5-methoxy-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C17H19N3O2S/c1-4-11-14(21)15(22-3)12(8-10-6-5-7-19-9-10)13-16(11)23-17(18-2)20-13/h5-7,9,21H,4,8H2,1-3H3,(H,18,20)

InChI Key

DJDVLAQLBAQKTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C2=C1SC(=N2)NC)CC3=CN=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.